molecular formula C11H16ClNO3 B1651675 Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride CAS No. 132224-82-9

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride

Cat. No. B1651675
M. Wt: 245.7 g/mol
InChI Key: WVRVSXCLRWNWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride” is a chemical compound with the CAS Number: 55458-85-0 . It has a molecular weight of 231.68 . The IUPAC name for this compound is [4-(2-aminoethyl)phenoxy]acetic acid hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c11-6-5-8-1-3-9(4-2-8)14-7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 240-243 degrees Celsius .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Future Directions

While the future directions for this specific compound are not detailed in the search results, the field of medicinal chemistry continues to evolve with the aim of designing and developing new pharmaceutical compounds . This often involves synthesizing new pharmaceuticals or improving the processes by which existing pharmaceuticals are made .

properties

IUPAC Name

methyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVSXCLRWNWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602249
Record name Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride

CAS RN

132224-82-9
Record name Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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